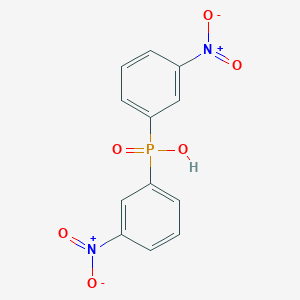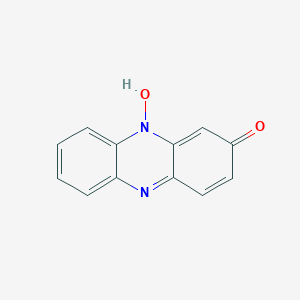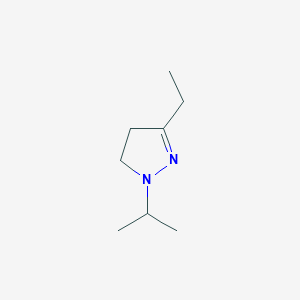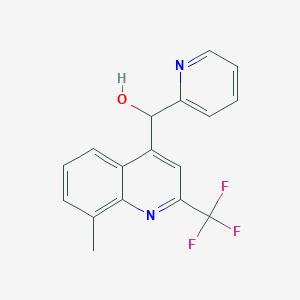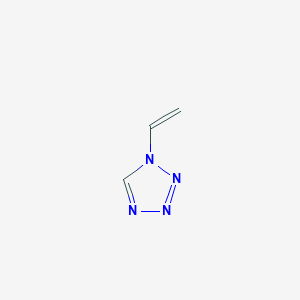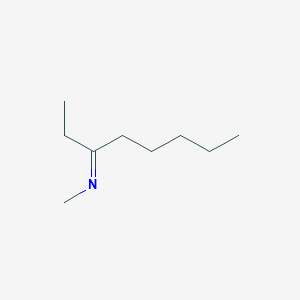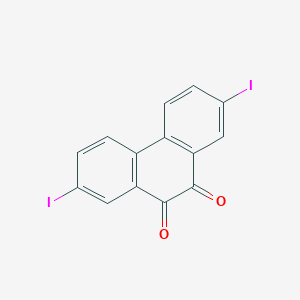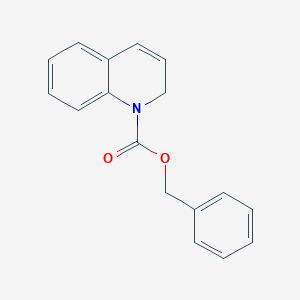
Benzyl 1(2H)-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl 1(2H)-quinolinecarboxylate is a chemical compound that has been extensively studied for its potential in various scientific research applications. It is synthesized through a multi-step process and has been shown to have significant biochemical and physiological effects.
作用机制
The mechanism of action of Benzyl 1(2H)-quinolinecarboxylate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and inflammation. It has been shown to inhibit the activity of various enzymes such as phosphatidylinositol 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK), which are involved in cell proliferation and survival.
生化和生理效应
Benzyl 1(2H)-quinolinecarboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce oxidative stress. Additionally, it has been shown to have antifungal and antibacterial properties.
实验室实验的优点和局限性
One of the advantages of using Benzyl 1(2H)-quinolinecarboxylate in lab experiments is its potential as a multifunctional agent. It has been shown to have anticancer, anti-inflammatory, antifungal, and antibacterial properties, which makes it a promising compound for various research applications. However, one of the limitations of using Benzyl 1(2H)-quinolinecarboxylate is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on Benzyl 1(2H)-quinolinecarboxylate. One potential direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammation. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential molecular targets. Furthermore, research could be conducted to optimize its synthesis method and improve its solubility in water.
合成方法
Benzyl 1(2H)-quinolinecarboxylate is synthesized through a multi-step process that involves the condensation of benzylamine and 2-hydroxybenzoic acid, followed by cyclization and esterification reactions. The resulting compound is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
Benzyl 1(2H)-quinolinecarboxylate has been shown to have various scientific research applications, particularly in the field of medicinal chemistry. It has been studied for its potential as an anticancer agent, as it has been shown to induce apoptosis in various cancer cell lines. Additionally, it has been investigated for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
属性
CAS 编号 |
17718-19-3 |
|---|---|
产品名称 |
Benzyl 1(2H)-quinolinecarboxylate |
分子式 |
C17H15NO2 |
分子量 |
265.31 g/mol |
IUPAC 名称 |
benzyl 2H-quinoline-1-carboxylate |
InChI |
InChI=1S/C17H15NO2/c19-17(20-13-14-7-2-1-3-8-14)18-12-6-10-15-9-4-5-11-16(15)18/h1-11H,12-13H2 |
InChI 键 |
NXWWSYGSSAHNRR-UHFFFAOYSA-N |
SMILES |
C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
规范 SMILES |
C1C=CC2=CC=CC=C2N1C(=O)OCC3=CC=CC=C3 |
其他 CAS 编号 |
17718-19-3 |
同义词 |
1(2H)-Quinolinecarboxylic acid benzyl ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



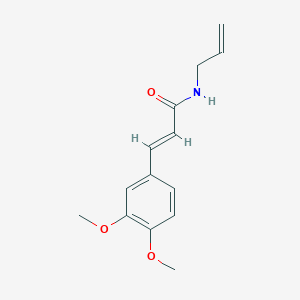
![3-Bromo-2-nitro-benzo[b]thiophene](/img/structure/B95998.png)
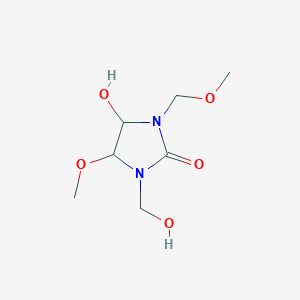
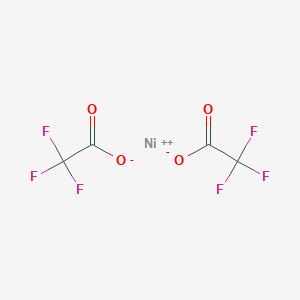
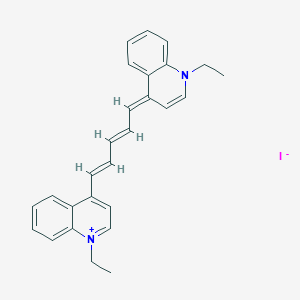
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
